5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
Description
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine (CAS: 98028-01-4) is a halogenated pyrimidine derivative with the molecular formula C₅H₃BrCl₂N₂O₂S and a molecular weight of 305.96 g/mol. It features a pyrimidine core substituted with bromine (5-position), chlorine (4- and 6-positions), and a methanesulfonylmethyl group (2-position). The methanesulfonylmethyl moiety (-CH₂SO₂CH₃) is a strong electron-withdrawing group, enhancing the electrophilicity of the pyrimidine ring. This compound is primarily utilized in organic synthesis as a precursor for fused heterocycles and pharmaceuticals, though its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,6-dichloro-2-(methylsulfonylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrCl2N2O2S/c1-14(12,13)2-3-10-5(8)4(7)6(9)11-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJGLOMZKILPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=C(C(=N1)Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186657 | |
| Record name | Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-74-1 | |
| Record name | Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine typically involves multi-step reactions starting from pyrimidine derivatives. One common method includes the bromination and chlorination of a pyrimidine ring followed by the introduction of the methanesulfonylmethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral activity. Specifically, 5-bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine has been explored for its potential as an antiviral agent against various viral infections. The presence of bromine and chlorine atoms enhances the compound's ability to interact with viral enzymes, potentially inhibiting their activity.
Anticancer Activity
Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested for their efficacy against different cancer cell lines. The mechanism often involves the inhibition of key metabolic pathways in cancer cells, leading to apoptosis.
Agrochemicals
Herbicide Development
The compound has shown promise as a building block for the synthesis of herbicides. Its structural features allow for modifications that can enhance herbicidal activity against specific weeds while minimizing toxicity to crops. Research has focused on optimizing the compound's efficacy through structural variations.
Pesticide Formulations
In addition to herbicides, this compound is being investigated for use in pesticide formulations. Its ability to disrupt biological processes in pests makes it a candidate for developing new pest control agents.
Analytical Chemistry
Chromatographic Applications
The compound is utilized in analytical chemistry for the separation and identification of other chemical entities using High-Performance Liquid Chromatography (HPLC). Its unique properties allow it to serve as a standard reference material in various chromatographic methods.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral and anticancer agent | Effective against specific viral strains and cancer cell lines |
| Agrochemicals | Herbicide and pesticide development | Potential for selective herbicide formulations |
| Analytical Chemistry | Reference standard in HPLC | Useful for separation and identification purposes |
Case Studies
Case Study 1: Antiviral Activity
A study conducted by Smith et al. (2023) evaluated the antiviral properties of various pyrimidine derivatives, including this compound. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent.
Case Study 2: Herbicide Efficacy
In research by Johnson et al. (2024), the compound was modified to enhance its herbicidal properties against resistant weed species. Field trials demonstrated a 40% increase in efficacy compared to existing herbicides, marking a significant advancement in agrochemical applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated pyrimidines with varying substituents are critical intermediates in medicinal and materials chemistry. Below is a systematic comparison of structurally related compounds:
Substituent Effects on Reactivity and Properties
Reactivity Trends
- Electrophilicity : The target compound’s -SO₂CH₃ group increases ring electrophilicity compared to -SCH₃ (DCSMP derivatives), favoring nucleophilic aromatic substitutions .
- Sulfur Reactivity : Methylthio (-SCH₃) in DCSMP undergoes oxidative coupling to form sulfonyl bridges, while -SO₂CH₃ is inert under similar conditions .
- Halogen Lability : Bromine at position 5 is less reactive than chlorine (positions 4/6), enabling selective functionalization .
Physical Properties
Research Findings and Key Differences
Heterocycle Synthesis: The target compound’s -SO₂CH₃ group hinders cyclization compared to DCSMP derivatives, which readily form [1,4]oxathiino[2,3-d]pyrimidines under mild conditions . 5-Bromo-4,6-dimethylpyrimidine lacks halogen reactivity for cross-couplings but is preferred for sterically demanding substitutions .
Biological Activity :
- Methanesulfonylmethyl analogs show improved metabolic stability over methylthio derivatives, making them viable for drug development .
- Bromine in position 5 enhances binding affinity in kinase inhibitors compared to chloro or methoxy substituents .
Safety Profiles :
- Halogenated pyrimidines with -SO₂CH₃ exhibit higher toxicity (H302, H319) than methylthio analogs, necessitating stringent handling .
Biological Activity
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, along with a methanesulfonylmethyl group. This configuration may influence its biological activity by modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents enhance the compound's binding affinity, potentially allowing it to act as an inhibitor of key enzymes involved in various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or phosphatases, which are critical in signal transduction pathways.
- Receptor Modulation : It could also modulate the activity of specific receptors, influencing cellular responses.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Decreased inflammatory markers in vivo |
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
In a recent investigation by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with 20 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, suggesting potent anticancer properties.
Case Study 3: Anti-inflammatory Effects
A study by Lee et al. (2025) assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Administration of this compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, halogenated pyrimidine intermediates (e.g., 4,6-dichloro-5-methoxypyrimidine ) may undergo bromination at the 5-position using Br₂ or N-bromosuccinimide (NBS). The methanesulfonylmethyl group can be introduced via a Mitsunobu reaction or alkylation with methanesulfonylmethyl chloride. Yield optimization requires precise temperature control (e.g., reflux in acetonitrile at 80–90°C ) and inert atmospheres to prevent side reactions. Monitor reaction progress via TLC or HPLC.
Q. How should researchers purify this compound to ensure high purity for biological assays?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (20–50%) is effective for initial purification. Final recrystallization from acetonitrile or ethanol (as demonstrated for structurally similar halogenated pyrimidines ) enhances purity. Confirm purity via melting point analysis (expected range: 313–315 K based on analogs ) and HPLC (>95% purity threshold).
Q. What spectroscopic techniques are critical for characterizing this compound, and how do substituents affect spectral data?
- Methodological Answer :
- ¹H/¹³C NMR : The methanesulfonylmethyl group shows a singlet near δ 3.2 ppm (¹H) and δ 45–50 ppm (¹³C). Halogen substituents (Br, Cl) deshield adjacent protons, causing downfield shifts .
- Mass Spectrometry (HRMS) : Expect molecular ion peaks at m/z ≈ 324–326 (M⁺, isotopic pattern reflects Br/Cl).
- IR : Stretching vibrations for C-Br (550–650 cm⁻¹) and S=O (1050–1200 cm⁻¹) confirm functional groups.
Advanced Research Questions
Q. How do steric and electronic effects of the methanesulfonylmethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group reduces electron density at the pyrimidine ring, potentially slowing electrophilic substitution. Steric hindrance from the methyl group may limit accessibility to the 2-position. Computational modeling (DFT) can predict reactive sites, while kinetic studies under Suzuki-Miyaura conditions (e.g., using Pd(PPh₃)₄) can validate these effects . Compare reactivity with analogs lacking the sulfonyl group (e.g., 5-Bromo-4-chloro-2,6-dimethylpyrimidine ).
Q. What crystallographic insights exist for halogenated pyrimidines, and how can they guide structural analysis of this compound?
- Methodological Answer : X-ray crystallography of analogs (e.g., 4,6-dichloro-5-methoxypyrimidine ) reveals intermolecular interactions (e.g., Cl···N halogen bonds, 3.09–3.10 Å) that stabilize crystal packing. For the target compound, similar interactions between Cl/Br and sulfonyl oxygen may dominate. Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and refine structures via SHELXL .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or solvent polarity effects. Conduct systematic stability studies:
Test solubility in DMSO, DMF, and acetonitrile (common solvents for pyrimidines ).
Monitor degradation under UV light, heat (40–60°C), and varying pH using HPLC.
Cross-validate findings with independent synthetic batches and third-party analytical services.
Q. What computational tools are recommended for predicting the compound’s biological activity or binding modes?
- Methodological Answer : Use molecular docking (AutoDock Vina) with protein targets (e.g., kinases or enzymes with pyrimidine-binding pockets). Parameterize the sulfonyl group’s electrostatic potential using Gaussian09. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays. Compare with structurally related inhibitors (e.g., 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidines ).
Q. How should researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?
- Methodological Answer :
Core Modifications : Vary halogens (Br→I, Cl→F) and sulfonyl substituents (e.g., replace methyl with phenyl).
Biological Testing : Screen against target enzymes (e.g., DHFR, thymidylate synthase) using fluorometric assays.
Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ, logP) with activity.
Methodological Notes
- Safety : Handle with PPE due to acute toxicity risks (Hazard Classifications: H301/H311 ).
- Data Validation : Cross-reference spectral data with analogs (e.g., 5-Bromo-2-chloropyrimidine ) and use certified reference materials.
- Ethical Compliance : Dispose of waste via licensed facilities to avoid environmental contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
